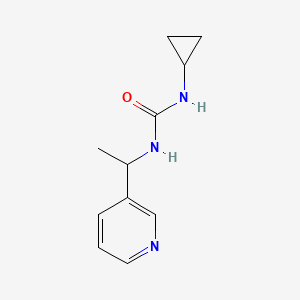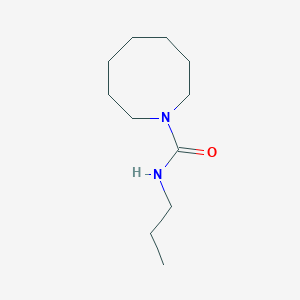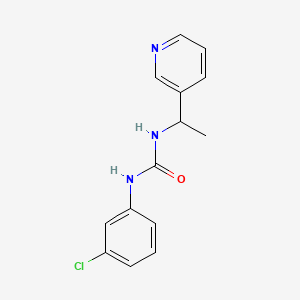
1-Cyclopropyl-3-(1-pyridin-3-ylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-(1-pyridin-3-ylethyl)urea is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to have significant pharmacological activity. In
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-3-(1-pyridin-3-ylethyl)urea is complex and not fully understood. It is believed to act by inhibiting the activity of several key enzymes and signaling pathways involved in cell growth and survival. Specifically, it has been shown to inhibit the activity of several protein kinases, including AKT and ERK, which are involved in cell proliferation and survival. It also appears to activate several pro-apoptotic pathways, leading to cell death.
Biochemical and Physiological Effects
1-Cyclopropyl-3-(1-pyridin-3-ylethyl)urea has been found to have several biochemical and physiological effects. In addition to its ability to inhibit cancer cell growth and induce apoptosis, it has been shown to have anti-inflammatory effects and to modulate the immune system. It has also been found to have neuroprotective effects, suggesting that it may have potential as a treatment for neurological disorders such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Cyclopropyl-3-(1-pyridin-3-ylethyl)urea for lab experiments is its high potency and specificity. It has been found to have significant activity against a variety of diseases at relatively low concentrations. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-Cyclopropyl-3-(1-pyridin-3-ylethyl)urea. One area of interest is its potential as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety for use in cancer treatment. Another area of interest is its potential as a treatment for neurological disorders. Studies are needed to further explore its neuroprotective effects and to determine its potential for use in treating diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to optimize the synthesis method for 1-Cyclopropyl-3-(1-pyridin-3-ylethyl)urea and to develop more efficient and cost-effective methods for producing this compound.
Métodos De Síntesis
The synthesis of 1-Cyclopropyl-3-(1-pyridin-3-ylethyl)urea involves the reaction of 1-cyclopropyl-3-aminopropan-1-ol with 3-pyridinecarboxaldehyde in the presence of a catalyst such as zinc chloride. The resulting product is then treated with urea to obtain 1-Cyclopropyl-3-(1-pyridin-3-ylethyl)urea. This synthesis method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3-(1-pyridin-3-ylethyl)urea has been extensively studied for its potential therapeutic applications. It has been found to have significant pharmacological activity against a variety of diseases including cancer, inflammation, and neurological disorders. Its potential as an anticancer agent has been particularly well-studied, with several studies demonstrating its ability to inhibit cancer cell growth and induce apoptosis.
Propiedades
IUPAC Name |
1-cyclopropyl-3-(1-pyridin-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-8(9-3-2-6-12-7-9)13-11(15)14-10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUZKXHCKCYZRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(1-pyridin-3-ylethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B7460783.png)
![2-[3-Methyl-4-(propanoylamino)phenoxy]acetic acid](/img/structure/B7460786.png)
![N-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]benzamide](/img/structure/B7460787.png)



![1-(1-Adamantyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B7460819.png)


![1-[1-(4-Fluorophenyl)ethyl]-3-propan-2-ylurea](/img/structure/B7460838.png)
![1-[1-(2-Chlorophenyl)ethyl]-3-cyclopropylurea](/img/structure/B7460845.png)


![2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7460867.png)